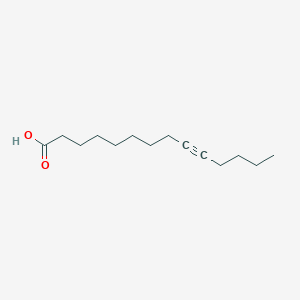
9-Tetradecynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Tetradecynoic acid is a fatty acid with the molecular formula C14H24O2 It is characterized by the presence of a triple bond between the ninth and tenth carbon atoms in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, allowing it to react with the alkyl halide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 9-Tetradecenoic acid, which is derived from natural sources such as plant oils. The hydrogenation process is carried out under controlled conditions to selectively reduce the double bond to a triple bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
9-Tetradecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alkyne, allowing it to react with electrophiles.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the electrophile used.
Scientific Research Applications
9-Tetradecynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in studies involving fatty acid metabolism and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Tetradecynoic acid involves its interaction with cellular components. It can inhibit enzymes involved in fatty acid metabolism, leading to the accumulation of toxic intermediates and subsequent cell death. Additionally, it can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
9-Tetradecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
11-Hexadecynoic acid: Another fatty acid with a triple bond, but with a longer carbon chain.
Dehydromevalonic lactone: A compound with similar biological activity but different structural features.
Uniqueness
9-Tetradecynoic acid is unique due to its specific triple bond position, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.
Properties
CAS No. |
55182-92-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
tetradec-9-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-4,7-13H2,1H3,(H,15,16) |
InChI Key |
MWCVRFWPJVJKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


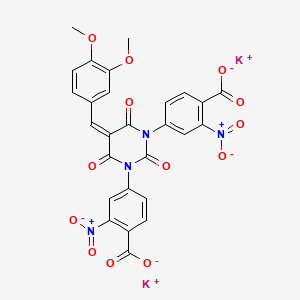
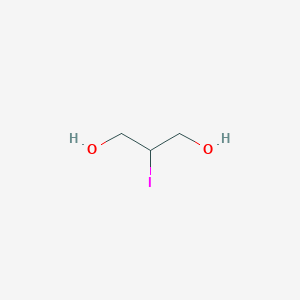
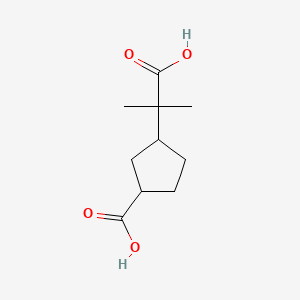
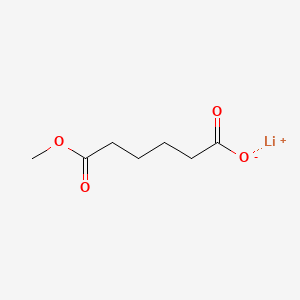
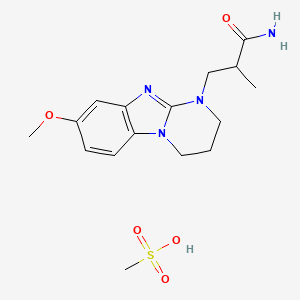
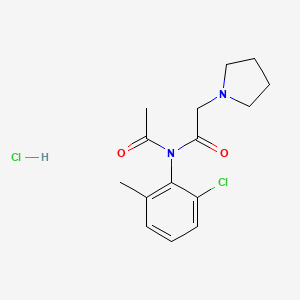
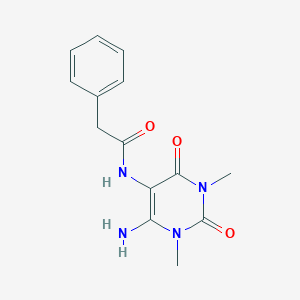

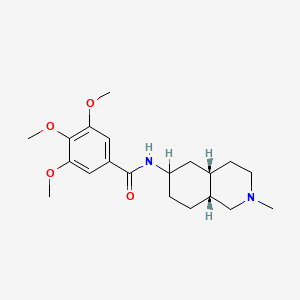
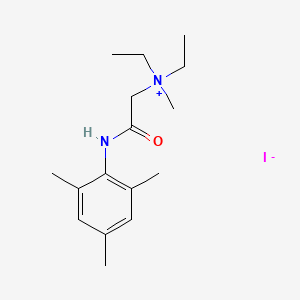
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
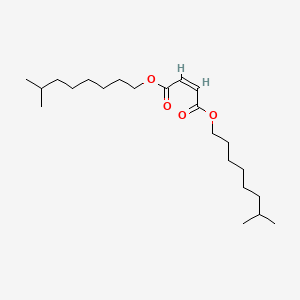
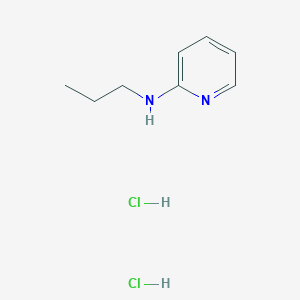
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
